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The Pharmacokinetic Profile of Ozanimod: A
Guide for Researchers
Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator, stands as a key therapeutic

agent synthesized from a 4-cyano-indan derivative. This guide provides a comprehensive

overview of its pharmacokinetic profile, offering valuable data and experimental context for

researchers, scientists, and drug development professionals. While a direct comparison with

other drugs from the identical "4-CYANO-7-METHYLINDAN" scaffold is not feasible due to the

limited number of such compounds with publicly available data, this document will focus on the

detailed pharmacokinetic characteristics of Ozanimod as a representative molecule.

Executive Summary
Ozanimod is an oral drug approved for the treatment of relapsing forms of multiple sclerosis

and ulcerative colitis. Its mechanism of action involves the modulation of S1P receptors,

leading to the sequestration of lymphocytes in peripheral lymphoid organs. The

pharmacokinetic profile of Ozanimod is characterized by slow absorption, extensive

metabolism into multiple active metabolites, and a long effective half-life. This guide will delve

into the specifics of its absorption, distribution, metabolism, and excretion (ADME) properties,

supported by quantitative data from clinical studies.
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The pharmacokinetic parameters of Ozanimod and its major active metabolites, CC112273 and

CC1084037, have been characterized in healthy subjects and patient populations. The

following tables summarize the key quantitative data.

Table 1: Single-Dose Pharmacokinetic Parameters of
Ozanimod and its Major Active Metabolites in Healthy
Subjects

Parameter Ozanimod CC112273 CC1084037

Tmax (h) ~6-8 ~10 ~16

Terminal Half-life (t½) ~20-22 hours ~10 days ~10 days

Dose Proportionality
Yes (0.46 mg and

0.92 mg)
Yes Yes

Data compiled from multiple-dose and single-dose studies in healthy subjects.

Table 2: Contribution to Circulating Total Active Drug
Exposure

Moiety
Percentage of Circulating Total Active
Drug Exposure

Ozanimod ~6%

CC112273 ~73%

CC1084037 ~15%

Other Active Metabolites ~6%

This distribution highlights the significant contribution of the major active metabolites to the

overall pharmacological effect.
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Following oral administration, Ozanimod is slowly absorbed, with the time to reach maximum

plasma concentration (Tmax) being approximately 6 to 8 hours.[1] The administration of

Ozanimod with a high-fat or low-fat meal does not have a clinically significant effect on its

absorption, allowing it to be taken without regard to meals.

Distribution
Ozanimod has a large volume of distribution, indicating extensive distribution into tissues.

Metabolism
Ozanimod undergoes extensive metabolism, resulting in the formation of numerous circulating

metabolites.[2][3] The parent drug, Ozanimod, accounts for only about 6% of the total

circulating active drug exposure.[1] The two major active metabolites, CC112273 and

CC1084037, are significantly more abundant, contributing approximately 73% and 15% to the

total active drug exposure, respectively.[1]

The metabolic pathways of Ozanimod are complex and involve multiple enzymes. The

formation of its major active metabolites is a multi-step process. One of its major metabolites,

CC112273, has been identified as a monoamine oxidase B (MAO-B) inhibitor in vitro.[1]

Excretion
The elimination of Ozanimod and its metabolites occurs through both renal and fecal routes.

Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through clinical

pharmacology studies in healthy volunteers and patients. The methodologies employed are

standard in the field of clinical pharmacokinetics.

Pharmacokinetic Analysis: Noncompartmental analysis (NCA) was utilized to calculate the key

pharmacokinetic parameters from the plasma concentration-time data of Ozanimod and its

metabolites. This method involves the calculation of parameters such as:

Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.

Tmax (Time to Cmax): The time at which Cmax is reached.
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AUC (Area Under the Curve): A measure of total drug exposure over time.

t½ (Terminal Half-life): The time it takes for the plasma concentration to decrease by half

during the terminal elimination phase.

Human Absorption, Metabolism, and Excretion (AME) Studies: To understand the fate of

Ozanimod in the body, studies using radiolabeled compounds (e.g., ¹⁴C-Ozanimod) were

conducted in healthy subjects. These studies allow for the tracking of the drug and its

metabolites through the body, providing detailed information on absorption, the metabolic

pathways, and the routes and extent of excretion.
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Caption: Mechanism of action of Ozanimod via the S1P receptor signaling pathway.
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Caption: A generalized workflow for determining pharmacokinetic parameters in a clinical study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b015055?utm_src=pdf-body-img
https://www.benchchem.com/product/b015055?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Monarch Initiative [beta.monarchinitiative.org]

2. youtube.com [youtube.com]

3. Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of
pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Pharmacokinetic profile of drugs derived from "4-
CYANO-7-METHYLINDAN"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015055#pharmacokinetic-profile-of-drugs-derived-
from-4-cyano-7-methylindan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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